1,4-Dimethyl-1H-indazol-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,4-dimethylindazol-6-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7(12)4-9-8(6)5-10-11(9)2/h3-5,12H,1-2H3 |
InChI Key |
APXYWTAQCQGIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2C)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dimethyl 1h Indazol 6 Ol and Analogous Indazole Derivatives
Strategic Approaches to Indazole Ring System Constructionmdpi.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netsci-hub.senih.gov
The construction of the indazole ring system is a cornerstone of synthetic organic chemistry, driven by the broad spectrum of biological activities exhibited by indazole-containing molecules. mdpi.comnih.gov Strategies for building this heterocyclic core can be broadly categorized into intramolecular cyclization reactions and intermolecular coupling/annulation strategies. mdpi.commdpi.comnih.gov These approaches often employ transition-metal catalysis to achieve high efficiency and functional group tolerance. mdpi.comnih.gov
Intramolecular Cyclization Reactions for 1H-Indazole Core Formationmdpi.commdpi.comnih.govresearchgate.netresearchgate.net
Intramolecular cyclization represents a direct and efficient pathway to the 1H-indazole core. These reactions typically involve the formation of a key nitrogen-carbon or nitrogen-nitrogen bond within a single precursor molecule that already contains the necessary aromatic ring and a side chain poised for cyclization.
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles. jst.go.jpdovepress.com This method provides an atom-economical alternative to traditional cross-coupling reactions by directly functionalizing a C-H bond. jst.go.jp For instance, benzophenone (B1666685) tosylhydrazones can undergo intramolecular C-H amination using a palladium catalyst to form 3-substituted indazoles. jst.go.jpnih.gov The efficiency of this transformation is often enhanced by a co-oxidant system. jst.go.jp
A study highlighted a catalytic system comprising Pd(OAc)₂, Cu(OAc)₂, and a silver salt like AgOCOCF₃ in DMSO, which proved effective for the cyclization of benzophenone tosylhydrazones. jst.go.jpnih.gov This method demonstrates good functional group tolerance, with substrates bearing electron-donating groups often providing higher yields. nih.gov
| Catalyst System Components | Role | Typical Substrate | Reference |
| Pd(OAc)₂ | Catalyst | Benzophenone tosylhydrazone | jst.go.jpnih.gov |
| Cu(OAc)₂ | Reoxidant | Benzophenone tosylhydrazone | jst.go.jpnih.gov |
| AgOCOCF₃ | Additive/Enhancer | Benzophenone tosylhydrazone | jst.go.jpnih.gov |
| DMSO | Solvent | Benzophenone tosylhydrazone | jst.go.jp |
This table summarizes a typical catalytic system for Palladium-catalyzed intramolecular C-H amination for indazole synthesis.
The cyclocondensation of hydrazones is a classical and widely utilized method for constructing the indazole ring. This approach involves the reaction of a hydrazine (B178648) derivative with a carbonyl compound, followed by cyclization. sci-hub.se A variety of precursors and reaction conditions have been developed to promote this transformation.
One common strategy involves the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of an acid catalyst like polyphosphoric acid (PPA). researchgate.net Another approach is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, which has been shown to be effective for synthesizing N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org This method often utilizes a copper(I) source, a base such as potassium hydroxide, and a ligand in a solvent like DMF. beilstein-journals.org
Furthermore, metal-free conditions have also been developed. For example, the intramolecular oxidative C-N coupling of hydrazones can be achieved using TEMPO and dioxygen as the terminal oxidant, offering a more environmentally benign alternative. nih.gov The reaction of hydrazones with an oxidant such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA) also provides a metal-free route to 1H-indazoles through direct aryl C-H amination. nih.gov
| Method | Key Reagents/Catalysts | Precursor Type | Reference |
| Acid-catalyzed Cyclization | Polyphosphoric Acid (PPA) | Acetophenone/Benzophenone Hydrazones | researchgate.net |
| Copper-catalyzed N-arylation | CuI, KOH, phenanthroline | o-Chloroarylhydrazones | beilstein-journals.org |
| Ullmann-type Reaction | Copper catalyst | Hydrazone from o-haloaryl aldehyde | acs.orgresearchgate.net |
| Metal-free C-H Amination | Iodine, KI, NaOAc | Diaryl ketone hydrazones | nih.gov |
| PIFA-mediated C-H Amination | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Arylhydrazones | nih.gov |
| Aerobic Oxidative C-N Coupling | TEMPO, basic additive, O₂ | Hydrazones | nih.gov |
This table presents various methods for the cyclocondensation of hydrazones to form indazoles.
Intermolecular Coupling and Annulation Strategiesmdpi.commdpi.comnih.gov
Intermolecular strategies involve the construction of the indazole ring by combining two or more separate molecular fragments. These methods offer high convergence and flexibility in introducing diverse substituents onto the indazole core.
Oxidative benzannulation is a powerful strategy for synthesizing fused aromatic systems, including indazoles. A notable example is the palladium-catalyzed benzannulation of pyrazoles with internal alkynes. acs.orgnih.gov This reaction constructs the benzene (B151609) portion of the indazole ring onto a pre-existing pyrazole (B372694) core through the formation of two C-C bonds and concomitant C-H functionalization. nih.govacs.org The process typically uses a Pd(OAc)₂ catalyst along with a copper-based oxidant like Cu(OAc)₂·H₂O. acs.org This convergent approach allows for the variation of substituents on the newly formed benzene ring, which can be useful for tuning the properties of the final indazole product. acs.orgnih.gov
| Catalyst | Oxidant | Substrate 1 | Substrate 2 | Reference |
| Pd(OAc)₂ | Cu(OAc)₂·H₂O | Pyrazole | Internal Alkyne | acs.orgnih.gov |
This table details a typical system for the oxidative benzannulation of pyrazoles to synthesize indazoles.
Transition-metal-catalyzed C-H functionalization has become a prominent method for the efficient, one-step synthesis of complex indazole derivatives. mdpi.comnih.gov These reactions often involve a directing group on one of the substrates to guide the metal catalyst to a specific C-H bond for activation and subsequent annulation with a coupling partner. mdpi.com
Rhodium(III)-catalyzed reactions are particularly prevalent in this area. For example, Rh(III) can catalyze the C-H activation and annulation of azobenzenes with various partners like aldehydes, alkenes, or α-carbonyl sulfoxonium ylides to construct the indazole ring system. mdpi.commdpi.com These reactions are often performed in the presence of a co-catalyst or oxidant, such as copper or silver salts. mdpi.com Cobalt(III) catalysts have also been developed for the C-H bond functionalization of azobenzenes with aldehydes, providing an alternative, cost-effective route to N-aryl-2H-indazoles. nih.gov
| Metal Catalyst | Co-catalyst/Oxidant | Substrate 1 (with directing group) | Coupling Partner | Reference |
| [CpRhCl₂]₂ | AgSbF₆ | Azobenzene | Aldehyde | mdpi.com |
| [CpRhCl₂]₂ | Cu(OAc)₂ | Azobenzene | Alkene | mdpi.com |
| Rh(III)/Cu(II) | O₂ | Imidate | Nitrosobenzene | mdpi.com |
| Co(III) complex | AcOH (additive) | Azobenzene | Aldehyde | nih.gov |
This table summarizes various metal-catalyzed C-H functionalization strategies for the synthesis of indazoles.
Regioselective Functionalization and Derivatization at the Indazole Core
The functionalization of the indazole ring is complicated by its tautomeric nature, existing primarily as the more thermodynamically stable 1H-indazole and the 2H-indazole. connectjournals.comnih.govnih.gov Direct alkylation can lead to a mixture of N1 and N2-substituted products, making regioselectivity a significant challenge in synthetic design. connectjournals.combohrium.com
Achieving selective N-methylation at the N1 position, as required for 1,4-dimethyl-1H-indazol-6-ol, is a common yet challenging objective. The ratio of N1 to N2 alkylation products is highly dependent on the substrate's electronic properties, the alkylating agent, the base used, and the reaction conditions. nih.govbeilstein-journals.org
Generally, N1-substituted indazoles are the thermodynamically more stable isomers, while N2-isomers are often the kinetically favored products. connectjournals.com Therefore, conditions that allow for thermodynamic equilibration, such as higher temperatures or longer reaction times, tend to favor the N1 product. connectjournals.com For instance, direct methylation of 3-substituted indazoles with methyl iodide in the presence of a base typically yields the thermodynamically stable N1-methylated product as the major isomer. mdpi.com
Recent studies have focused on developing highly selective and scalable N1-alkylation methods. One approach successfully used a workflow of high-throughput experimentation to develop a thermodynamically driven process that provides exclusively N1-alkylated indazoles with no detectable N2-isomer. nih.govrsc.org This method was demonstrated to be safe and effective on a 100-gram scale. nih.govrsc.org Another strategy involves a two-step sequence of reductive amination followed by metal-catalyzed hydrogenation, which also achieves high N1 selectivity and is suitable for large-scale manufacturing. nih.gov
Conversely, selective synthesis of N2-alkylated indazoles can be achieved under different conditions. A protocol using triflic acid (TfOH) as a catalyst with diazo compounds provides N2-alkylated products with excellent regioselectivity (N2/N1 up to 100/0) and has been successfully tested on a gram scale. rsc.org
Table 1: Comparison of N-Alkylation Methods for Indazoles
| Method | Reagents/Catalyst | Selectivity | Scale | Reference |
|---|---|---|---|---|
| Thermodynamic Control | K₂CO₃, DMF, 120 °C | Mixture (e.g., 58:42 N1:N2) | Lab | nih.gov |
| HTE-Developed Method | Not specified | High N1-selectivity | 100 g | nih.govrsc.org |
| Reductive Amination | Enamine intermediate, H₂, 5% Pt/C | High N1-selectivity | - | nih.gov |
| Diazo Compound Alkylation | Diazo compounds, TfOH | High N2-selectivity | Gram-scale | rsc.org |
Introducing a methyl group at the C4 position requires strategies for directed C-H functionalization. This field has advanced significantly, allowing for the modification of specific carbon atoms on the indazole ring. nih.govrsc.org The regioselectivity of these reactions is often controlled by the use of a directing group. For the synthesis of this compound, functionalization at C4 is a key step.
One effective method for C4-functionalization is ortho-directed lithiation. A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole was developed, which relies on a completely regioselective lithiation at the C4 position of a 1-bromo-2,5-difluorobenzene precursor, followed by trapping with an electrophile like dimethylformamide (DMF). thieme-connect.com This demonstrates a classic and powerful approach to introducing functionality at a specific carbon.
Modern transition-metal-catalyzed C-H activation offers alternative routes. While much research has focused on the C3 and C7 positions, the principles can be extended to other sites. researchgate.net For example, studies on indole (B1671886), a related heterocycle, have shown that rhodium catalysts can achieve selective C4-alkylation using specific directing groups like oximes or 3-alkanoyl groups. sorbonne-universite.fr Similar strategies could be adapted for the indazole scaffold. Structure-activity relationship (SAR) studies on certain bioactive indazoles have also explored the impact of methoxy (B1213986) or hydroxyl substituents at the C4 position, indicating that synthetic routes to these analogs are well-established. acs.org
The final key structural feature of the target molecule is the hydroxyl group at the C6 position. The introduction of oxygenated functionalities onto the benzene portion of the indazole core is typically achieved by starting with an appropriately substituted precursor.
For example, a synthetic route to an (S)-1-(2-aminopropyl)-1H-indazol-6-ol derivative began with 4-(benzyloxy)-2-fluorobenzonitrile. sci-hub.se The benzyloxy group serves as a protected form of the required hydroxyl group, which is revealed in a later step. Similarly, the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives started from commercially available methyl 1H-indazole-6-carboxylate, where the C6-ester group can be chemically transformed into a hydroxyl group via reduction. tandfonline.com Research into indazole derivatives as potential inhibitors of the MAO-B enzyme has also involved the synthesis and evaluation of various C6-substituted indazoles, including those with hydroxyl precursors. researchgate.net These examples show that the C6-hydroxyl group is commonly incorporated by carrying a suitable functional group through the synthetic sequence from the start.
Tandem Reactions and Late-Stage Functionalization in Indazole Synthesis
Tandem reactions, or cascade reactions, provide an efficient pathway to complex molecules like indazoles by forming multiple chemical bonds in a single operation. nih.gov One such process involves a base-catalyzed tandem carbon-carbon and subsequent nitrogen-nitrogen bond formation to convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild conditions. researchgate.netacs.org Copper-catalyzed tandem reactions involving N-arylation and cyclization are also powerful tools for assembling the fused N-heterocyclic core of indazoles. bohrium.com
Late-stage functionalization (LSF) is a particularly valuable strategy in medicinal chemistry for diversifying advanced intermediates or drug candidates. nih.gov This approach modifies an existing molecular scaffold, avoiding the need for de novo synthesis for each new analog. Techniques based on C-H activation are prominent in LSF. rsc.orgresearchgate.net For instance, modern C-H borylation chemistry has been used to modify the electronics of the indazole core in the development of mineralocorticoid receptor antagonists. nih.gov Manganese(I)-catalyzed C-H alkenylation has been applied to the late-stage functionalization of complex 2-arylindazoles, demonstrating broad substrate scope and good to excellent yields. rsc.orgnih.gov These methods offer efficient ways to create diverse libraries of indazole derivatives for biological screening. researchgate.net
Considerations for Synthetic Yield Optimization and Reaction Scalability
Transitioning a synthetic route from laboratory-scale to large-scale manufacturing requires careful optimization of reaction conditions to maximize yield, ensure safety, and maintain cost-effectiveness. nih.govacs.org Several studies on indazole synthesis explicitly address these considerations.
A method for the C3-arylation of indazoles via a Negishi coupling protocol was developed to be mild, practical, and robust. acs.org Its scalability was proven with the successful synthesis of 150 grams of a key intermediate in a single reaction. acs.org Similarly, a highly selective and scalable N1-indazole alkylation was developed through data-driven process optimization, culminating in a safe reaction demonstrated on a 100-gram scale, ready for pilot plant production. nih.govrsc.org
The choice of catalyst and solvent system is critical for scalability. A photocatalytic method for the C3 arylation of 2H-indazoles was significantly accelerated from 18 hours in a flask to under one minute in a microreactor. rsc.org By using a multi-capillary assembly, this process was scaled up to produce the drug product at a rate of approximately 4 grams per hour. rsc.org The development of metal-free synthesis protocols, such as a one-pot method to access indazoles from 2-aminophenones, also enhances scalability by using operationally simple, mild, and air- and moisture-insensitive conditions. nih.gov
Table 2: Examples of Scalable Reactions in Indazole Synthesis
| Reaction Type | Key Reagents/Catalyst | Scale Achieved | Key Features | Reference |
|---|---|---|---|---|
| C3-Arylation (Negishi) | Pd(PPh₃)₄ | 150 g | Robust, high yield, access to halogenated adducts for LSF. | acs.org |
| N1-Alkylation | Proprietary HTE-developed | 100 g | High N1-selectivity, thermodynamically controlled, safe. | nih.govrsc.org |
| C3-Arylation (Photocatalysis) | Visible light, phenyldiazonium salt | ~4 g/hour | Fast reaction (<1 min), continuous flow process. | rsc.org |
Advanced Spectroscopic and Structural Elucidation Techniques for 1,4 Dimethyl 1h Indazol 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1,4-Dimethyl-1H-indazol-6-ol. It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecule's connectivity and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound allows for the identification and assignment of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, the aromatic protons on the indazole ring typically appear in the downfield region (6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons, being attached to nitrogen and a carbon atom, will have distinct chemical shifts. The N-methyl protons are generally observed further downfield than the C-methyl protons. The hydroxyl proton's chemical shift can be variable and is often concentration and solvent-dependent.
¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm |
| H-3 | 7.65 |
| H-5 | 6.54 |
| H-7 | 6.36 |
| N-CH₃ | 3.98 |
| C-CH₃ | 2.50 |
| OH | - |
Note: The chemical shift for the hydroxyl (OH) proton can vary and may not always be observed.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of attached atoms. The aromatic carbons of the indazole ring will resonate at different frequencies, allowing for their individual assignment. The carbon of the N-methyl group will have a distinct chemical shift compared to the C-methyl group.
¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-3 | 132.1 |
| C-3a | 139.7 |
| C-4 | 115.8 |
| C-5 | 112.5 |
| C-6 | 155.8 |
| C-7 | 95.8 |
| C-7a | 141.5 |
| N-CH₃ | 35.2 |
| C-CH₃ | 17.0 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) portion of the indazole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, it would link the H-3 signal to the C-3 signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations between the N-methyl protons and C-3a and C-7a would confirm the position of the methyl group on N-1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, confirming that the observed mass corresponds to the expected combination of carbon, hydrogen, nitrogen, and oxygen atoms. The exact mass can be calculated and compared to the measured mass to verify the molecular formula C₉H₁₀N₂O. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure, with characteristic losses of small neutral molecules or radicals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the N-H bond of the indazole ring (if present, though N1 is methylated), the aromatic system, and the methyl groups.
The most distinct peak would arise from the O-H stretching vibration of the phenolic hydroxyl group at the C6 position. This typically appears as a broad band in the region of 3200-3600 cm⁻¹. For related hydroxy-indazole compounds, this O-H stretch has been observed around 3485 cm⁻¹ jmchemsci.com. The precise position and broadness of this peak can be influenced by hydrogen bonding.
The aromatic C-H stretching vibrations of the indazole ring are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the two methyl groups (at N1 and C4) would absorb just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range.
Vibrations corresponding to the C=C and C=N bonds within the fused aromatic rings of the indazole system typically result in a series of sharp peaks in the 1450-1620 cm⁻¹ region. Finally, the in-plane and out-of-plane C-H bending vibrations provide further information in the fingerprint region (below 1500 cm⁻¹).
Table 1: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H Stretch | Phenolic -OH |
| 3000-3100 (sharp) | C-H Stretch | Aromatic (Indazole Ring) |
| 2850-2975 (medium) | C-H Stretch | Aliphatic (Methyl Groups) |
| 1450-1620 (multiple) | C=C and C=N Stretch | Indazole Aromatic System |
| 1200-1300 | C-O Stretch | Phenolic C-O |
Note: The data in this table are based on typical frequency ranges for the specified functional groups and data from analogous compounds. jmchemsci.comresearchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the indazole ring in this compound.
The indazole scaffold is an aromatic heterocyclic system with 10 π-electrons, making it an effective chromophore. jmchemsci.com The electronic spectrum is characterized by absorptions arising from π → π* and n → π* transitions. The fusion of the benzene and pyrazole (B372694) rings, along with the substitution by methyl groups and a hydroxyl group, influences the precise wavelengths of maximum absorbance (λmax).
For 1H-indazoles, the electronic spectra typically show two characteristic absorption bands. thieme-connect.de The first major band is observed in the range of 250–255 nm, with a second distinct band appearing between 285–290 nm. thieme-connect.de These absorptions are attributed to π → π* transitions within the conjugated bicyclic system. The presence of the electron-donating hydroxyl group (-OH) at the C6 position, which is in conjugation with the aromatic system, may cause a bathochromic (red) shift, moving these peaks to slightly longer wavelengths.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Absorption Band (λmax) | Molar Absorptivity (log ε) | Electronic Transition | Chromophore |
| ~250-260 nm | ~3.6 | π → π | Fused Indazole Ring |
| ~285-295 nm | ~3.6 | π → π | Fused Indazole Ring |
Note: The data in this table are based on established absorption ranges for the 1H-indazole scaffold. thieme-connect.de
X-ray Crystallography for Solid-State Structural Determination and Tautomeric Preferences
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the connectivity of atoms, provide accurate bond lengths and angles, and elucidate intermolecular interactions such as hydrogen bonding. For this compound, this analysis would unambiguously confirm the substitution pattern and reveal its preferred tautomeric form in the solid state.
While specific crystallographic data for this compound are not found in the reviewed literature, analysis of related indazole structures allows for a detailed prediction of its solid-state characteristics. Indazole itself and its N-unsubstituted derivatives predominantly exist as the more stable 1H-tautomer in the solid state. thieme-connect.deaustinpublishinggroup.com The methylation at the N1 position in the target compound locks it into the 1H-indazole form, precluding the 2H-tautomerism often discussed in unsubstituted indazoles.
The indazole ring system is expected to be essentially planar. Studies on similar compounds, such as 1,3-Dimethyl-1H-indazol-6-amine, have confirmed the near-planarity of the dimethylated indazole skeleton.
A critical feature in the crystal structure of this compound would be the intermolecular interactions mediated by the 6-hydroxyl group. It is highly probable that the hydroxyl group would participate in hydrogen bonding. This could involve the nitrogen atom (N2) of an adjacent molecule, leading to the formation of dimers or extended chain-like structures in the crystal lattice. Such O-H···N hydrogen bonding has been observed in the crystal structures of other indazole derivatives. acs.org
Table 3: Predicted Crystallographic Parameters for this compound based on Analogous Structures
| Parameter | Expected Value/System | Rationale/Comparison |
| Tautomer | 1H-Indazole | N1 position is methylated. |
| Molecular Geometry | Planar indazole ring | Common feature of fused aromatic heterocycles. |
| Intermolecular Forces | O-H···N2 Hydrogen Bonding | Presence of -OH (donor) and N2 (acceptor) sites. acs.org |
| Crystal System | (e.g., Monoclinic, Orthorhombic) | Dependent on molecular packing, cannot be predicted without experimental data. |
| Space Group | (e.g., P2₁/c) | Dependent on molecular packing and symmetry, cannot be predicted without experimental data. |
Note: Specific unit cell dimensions, space group, and atomic coordinates can only be determined through experimental X-ray diffraction analysis.
Computational and Theoretical Investigations of 1,4 Dimethyl 1h Indazol 6 Ol and Indazole Analogues
Quantum Chemical Calculations for Electronic Structure and Stability Analysis
Quantum chemical calculations are pivotal in elucidating the electronic structure, stability, and reactivity of indazole derivatives, including 1,4-Dimethyl-1H-indazol-6-ol. These computational methods provide insights that complement experimental findings.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in the study of indazole derivatives to predict their molecular geometry and energetics. DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, are employed to optimize the ground-state geometries of these molecules. bohrium.comrsc.orgcsic.es These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
For instance, in a study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, DFT was used to identify seven bond types and nine bond angles, confirming the molecule's structural integrity. asianresassoc.org Similarly, DFT calculations have been used to model various indazole derivatives, providing insights into their stability and electronic properties. rsc.orgdntb.gov.ua The accuracy of these predictions is often validated by comparing the calculated vibrational and NMR spectra with experimental data. bohrium.com Natural Bond Orbital (NBO) analysis, another DFT-based method, can identify significant orbital interactions, such as the stabilization energy from lone pair donations to antibonding orbitals, which enhances delocalization within the indazole ring. asianresassoc.org
Table 1: Example of DFT-Calculated Parameters for an Indazole Derivative
| Parameter | Calculated Value |
|---|---|
| Total Energy | Varies by molecule |
| HOMO Energy | Typically negative (eV) |
| LUMO Energy | Typically negative or small positive (eV) |
| Dipole Moment | Varies (Debye) |
Note: Specific values are dependent on the exact molecule and computational level.
The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.org Computational studies, including DFT and ab initio methods, are crucial for understanding the tautomeric equilibrium and relative stabilities of these forms. researchgate.net
These studies have shown that the stability of tautomers can be influenced by substituents and the solvent environment. For example, while the 1H-tautomer is typically predominant, certain substituents or solvent conditions can shift the equilibrium. researchgate.net Theoretical calculations have been used to estimate the energy difference between tautomers, which is often in agreement with experimental observations. researchgate.netresearchgate.net For many indazole derivatives, the 1H tautomer is the most stable form in both the gas phase and in solution. researchgate.net
Table 2: Relative Stability of Indazole Tautomers
| Tautomer | General Stability | Factors Favoring this Tautomer |
|---|---|---|
| 1H-Indazole | More Stable | Benzenoid aromatic character |
| 2H-Indazole | Less Stable | Specific substituents, solvent effects researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com In the context of indazole derivatives, MD simulations are valuable for analyzing their conformational flexibility and how they interact with biological targets. tandfonline.comresearchgate.net These simulations can provide insights into the stability of ligand-protein complexes, which is crucial for drug design. mdpi.cominnovareacademics.in
MD simulations can reveal the dynamic behavior of an indazole derivative within a protein's binding site, helping to understand the key interactions that contribute to its biological activity. tandfonline.comresearchgate.net By analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the complex and the flexibility of different parts of the molecule and protein. tandfonline.com For example, MD simulations have been used to demonstrate the stability of indazole derivatives bound to enzymes like Leishmania trypanothione (B104310) reductase and Cyclooxygenase-2 (COX-2). tandfonline.comresearchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) provide valuable information about a molecule's reactivity and kinetic stability. rsc.orgnih.gov
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org For indazole derivatives, FMO analysis can predict their behavior in chemical reactions and their potential as electron donors or acceptors. nih.gov This information is useful in designing new synthetic pathways and understanding their mechanisms of action. rsc.orgnih.gov
Table 3: Frontier Molecular Orbital Parameters and Their Significance
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. uni-muenchen.de The MEP map uses a color-coded scheme to represent different regions of electrostatic potential, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). nih.govuni-muenchen.de
This technique is highly effective for predicting the sites of electrophilic and nucleophilic attack on a molecule. nih.gov For indazole derivatives, MEP analysis can identify the regions most likely to be involved in interactions with other molecules, such as hydrogen bonding or reactions with electrophiles and nucleophiles. tandfonline.comnih.gov For example, the nitrogen atoms in the indazole ring are often identified as sites of negative potential, making them susceptible to electrophilic attack. uni-muenchen.de
In Silico Approaches for Predicting Chemical Reactivity and Synthetic Pathways
In silico methods encompass a wide range of computational techniques used to predict chemical properties and reactivity, as well as to design synthetic routes. pnrjournal.commdpi.comresearchgate.net These approaches can significantly accelerate the process of drug discovery and development by allowing researchers to screen virtual libraries of compounds and prioritize those with the most promising properties. pnrjournal.comnih.gov
For indazole derivatives, in silico tools can be used to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is essential for assessing their drug-likeness. pnrjournal.commdpi.com Computational methods can also be used to explore potential synthetic pathways and reaction mechanisms. nih.govmdpi.com For instance, DFT calculations can be employed to investigate the mechanism of a reaction and to understand the factors that control its regioselectivity. beilstein-journals.org By combining various in silico techniques, researchers can gain a comprehensive understanding of the chemical behavior of indazole derivatives and design new compounds with desired properties.
Reactivity and Chemical Transformations of 1,4 Dimethyl 1h Indazol 6 Ol
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Indazole Core
The benzene portion of the 1,4-dimethyl-1H-indazol-6-ol ring is activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating hydroxyl (-OH) group and the moderately activating methyl (-CH3) group. libretexts.orglibretexts.org Both of these groups are ortho- and para-directors. libretexts.orgmasterorganicchemistry.com The unsubstituted positions on the benzene ring are C5 and C7.
The directing effects of the substituents converge to favor substitution at these positions:
The hydroxyl group at C6 directs incoming electrophiles to its ortho positions, C5 and C7.
The methyl group at C4 directs electrophiles to its ortho position (C5) and para position (C7).
Consequently, electrophilic attack is strongly favored at the C5 and C7 positions. The precise ratio of C5 to C7 substitution may depend on the specific electrophile and reaction conditions, with sterics potentially influencing the outcome. Common electrophilic aromatic substitution reactions are expected to proceed regioselectively as outlined in the table below.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1,4-Dimethyl-5-nitro-1H-indazol-6-ol and 1,4-Dimethyl-7-nitro-1H-indazol-6-ol |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-Bromo-1,4-dimethyl-1H-indazol-6-ol and/or 7-Bromo-1,4-dimethyl-1H-indazol-6-ol |
| Sulfonation | Fuming H₂SO₄ | 1,4-Dimethyl-6-hydroxy-1H-indazole-5-sulfonic acid and/or -7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-1,4-dimethyl-1H-indazol-6-ol and/or 7-Acyl-1,4-dimethyl-1H-indazol-6-ol |
Nucleophilic Reactions at the Indazole Nitrogen Atoms
In the this compound molecule, the N1 position of the indazole ring is already substituted with a methyl group. This leaves the N2 atom as the only available nitrogen for nucleophilic attack. While 1-substituted indazoles are generally more thermodynamically stable than their 2-substituted counterparts, reactions at the N2 position can occur, typically leading to the formation of a quaternary indazolium salt. nih.govchemicalbook.com
This transformation, known as quaternization, can be achieved by reacting this compound with an alkylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). mdpi.comresearchgate.net The N2 atom uses its lone pair of electrons to attack the electrophilic methyl group, resulting in the formation of a positively charged indazolium cation with a corresponding counter-anion (e.g., iodide or methyl sulfate).
Reaction Scheme: Quaternization at N2
Reactant: this compound
Reagent: Methyl Iodide (CH₃I)
Product: 1,2,4-Trimethyl-6-hydroxy-1H-indazol-1-ium iodide
While thermodynamically less favored than N1-alkylation in an unsubstituted indazole, specific reaction conditions or catalysts can be employed to selectively target the N2 position. wuxibiology.comrsc.org
Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the C6 position is phenolic, granting it characteristic reactivity. It can readily undergo etherification and esterification reactions.
Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide.
Esterification: The formation of esters can be achieved by reacting the hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acidic byproduct.
Conversion to Triflates: A synthetically crucial reaction is the conversion of the hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf) group. This is accomplished using triflic anhydride ((CF₃SO₂)₂O) in the presence of a base. The triflate group is an excellent leaving group, transforming the otherwise unreactive C6 position into a site for metal-catalyzed cross-coupling reactions. wikipedia.orgharvard.edu
| Reaction Type | Reagents | Product |
| Etherification | 1. NaH 2. CH₃CH₂I | 6-Ethoxy-1,4-dimethyl-1H-indazole |
| Esterification | Acetic Anhydride, Pyridine | 1,4-Dimethyl-1H-indazol-6-yl acetate |
| Triflate Formation | Triflic Anhydride (Tf₂O), Pyridine | 1,4-Dimethyl-1H-indazol-6-yl trifluoromethanesulfonate |
Reactions Involving the Methyl Groups
The molecule possesses two distinct methyl groups: one at the C4 position on the benzene ring and another at the N1 position of the pyrazole (B372694) ring. These groups exhibit different reactivities.
The C4-methyl group is a benzylic substituent, making its C-H bonds weaker and more susceptible to oxidation. msu.edumsu.edu Treatment with strong oxidizing agents, such as hot, alkaline potassium permanganate (KMnO₄) followed by an acidic workup, can oxidize this methyl group to a carboxylic acid. libretexts.orgchemguide.co.uk This provides a route to 6-hydroxy-1-methyl-1H-indazole-4-carboxylic acid. The N1-methyl group, lacking benzylic activation, is generally resistant to these oxidation conditions. Radical halogenation using reagents like N-bromosuccinimide (NBS) could also selectively target the benzylic C4-methyl group under appropriate initiation conditions.
Reaction Scheme: Selective Oxidation of C4-Methyl Group
Reactant: this compound
Reagents: 1. KMnO₄, NaOH, Heat 2. H₃O⁺
Product: 6-Hydroxy-1-methyl-1H-indazole-4-carboxylic acid
C-H Activation and Functionalization Strategies at Unsubstituted Positions
Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. mdpi.commdpi.com For this compound, the unsubstituted C3, C5, and C7 positions are potential targets for such transformations. Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is commonly employed for the C-H activation of indazole scaffolds.
C3-Functionalization: The C3 position of the indazole ring is electronically distinct and can be functionalized via palladium-catalyzed reactions, for example, through isocyanide insertion or coupling with various partners. nih.govresearchgate.net
C7-Functionalization: The C7 position is a frequent target for regioselective C-H activation, often achieved through palladium catalysis. acs.orgnih.gov The directing influence of existing functional groups can play a key role in achieving high selectivity.
C5-Functionalization: This position is ortho to both the C4-methyl and C6-hydroxyl groups, making it an electronically activated site and a prime candidate for directed C-H functionalization.
These strategies allow for the introduction of aryl, alkyl, or other functional groups directly onto the indazole core, offering an atom-economical route to complex derivatives.
| C-H Activation Site | Typical Catalyst | Potential Coupling Partner | Resulting Bond |
| C3 | Pd(OAc)₂ | Aryl Halide | C-C (Aryl) |
| C5 | [RhCp*Cl₂]₂ | Alkene | C-C (Alkenyl) |
| C7 | Pd(OAc)₂ | Arylboronic Acid | C-C (Aryl) |
Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization
Metal-catalyzed cross-coupling reactions are indispensable for building molecular complexity. To utilize these reactions, this compound must first be converted into a suitable substrate, typically an aryl halide or triflate.
As discussed in Section 5.3, the hydroxyl group can be readily converted to a triflate. This triflate derivative is an excellent electrophile for a wide array of palladium-catalyzed cross-coupling reactions. nih.govunistra.fr Alternatively, regioselective halogenation at the C5 or C7 position (Section 5.1) provides an aryl halide substrate for these couplings. nih.govnih.gov
Key cross-coupling reactions applicable for derivatization include:
Suzuki-Miyaura Coupling: Reaction of the aryl triflate or halide with a boronic acid or ester to form a C-C bond, introducing a new aryl or vinyl group. wikipedia.orgnih.gov
Heck Coupling: Reaction with an alkene to form a C-C bond and introduce a vinyl substituent.
Sonogashira Coupling: Reaction with a terminal alkyne, typically using both palladium and copper catalysts, to install an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, leading to aminated indazole derivatives.
These reactions provide a modular and powerful approach to synthesize a vast library of derivatives from a common intermediate.
| Reaction Name | Substrate Handle | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | -OTf, -Br, -I | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl/Vinyl Indazole |
| Heck | -OTf, -Br, -I | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl Indazole |
| Sonogashira | -OTf, -Br, -I | Terminal Alkyne | Pd catalyst, Cu(I) salt, Base | Alkynyl Indazole |
| Buchwald-Hartwig | -OTf, -Br, -I | R₂NH | Pd catalyst, Ligand, Base | Amino Indazole |
Pharmacological and Biological Research Perspectives of 1,4 Dimethyl 1h Indazol 6 Ol Derivatives
Exploration of Molecular Targets and Mechanism of Action Studies
The therapeutic potential of indazole derivatives stems from their ability to interact with a variety of biological targets, leading to the modulation of critical cellular pathways involved in disease pathogenesis. Research into analogous compounds provides a roadmap for investigating the molecular targets and mechanisms of 1,4-Dimethyl-1H-indazol-6-ol derivatives.
Enzyme Inhibition Studies (e.g., Kinases: EGFR, FGFR, VEGFR, Aurora Kinase, Cyclin-Dependent Kinase, IDO1)
The indazole scaffold is a well-established "hinge-binding" fragment, particularly effective in the design of protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.
Research has shown that various substituted indazoles can potently inhibit key kinases involved in tumor progression. For example, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole have been identified as potent inhibitors of fibroblast growth factor receptor (FGFR). nih.gov Specifically, one derivative demonstrated an IC₅₀ value of 69.1 nM against FGFR1. Further optimization led to a carboxamide derivative with an even lower IC₅₀ of 30.2 nM. nih.gov Similarly, certain 1H-indazole derivatives have displayed strong potency against the epidermal growth factor receptor (EGFR) and its T790M mutant, with IC₅₀ values as low as 8.3 nM and 5.3 nM, respectively. nih.gov
Beyond the kinase family, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses, has also been successfully targeted by indazole-based compounds. A series of 3-substituted 1H-indazoles showed potent inhibitory activity against IDO1, with the most active compounds exhibiting IC₅₀ values of 720 and 770 nM. nih.gov The docking models from these studies suggest that the 1H-indazole motif is a novel key pharmacophore for IDO1 inhibition. nih.gov These findings underscore the potential of this compound derivatives as scaffolds for developing novel enzyme inhibitors.
Table 1: Enzyme Inhibitory Activity of Selected Indazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 69.1 |
| 1H-Indazole Carboxamide Derivative | FGFR1 | 30.2 |
| 1H-Indazole Derivative | EGFR | 8.3 |
| 1H-Indazole Derivative | EGFR T790M | 5.3 |
| 3-Substituted 1H-Indazole | IDO1 | 720 |
Receptor Agonism/Antagonism (e.g., 5-HT2 Receptors, G-protein Coupled Receptors)
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them important drug targets. Indazole derivatives have been successfully developed to modulate GPCR activity, including serotonin (B10506) (5-HT) receptors.
A notable example is 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a potent 5-HT₂ receptor agonist with an EC₅₀ of 42.7 nM. nih.gov This compound is structurally very similar to the parent compound of interest, suggesting that derivatives of this compound could also exhibit significant activity at serotonin receptors. Further studies on indazole-ethanamines, which act as bioisosteres of tryptamines, have confirmed potent agonism at 5-HT₂ subtypes. nih.govsemanticscholar.org For instance, the direct 1H-indazole analog of 5-MeO-DMT was found to be a moderately potent 5-HT₂A agonist (EC₅₀ = 203 nM). nih.govsemanticscholar.org
Beyond the serotonergic system, research into other GPCRs has identified indazole arylsulfonamides as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), another important therapeutic target. acs.org This demonstrates the versatility of the indazole scaffold in targeting different classes of GPCRs, opening avenues for the exploration of this compound derivatives as modulators of these receptor families.
Modulation of Apoptosis Pathways (e.g., Bcl-2, Bax)
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Many anti-cancer therapies function by inducing apoptosis in tumor cells. The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are central regulators of this process.
Studies on various indazole derivatives have confirmed their ability to induce apoptosis in cancer cells by modulating the expression of these key proteins. For example, treatment of breast cancer cells with the indazole derivative 2f led to a dose-dependent promotion of apoptosis, which was directly linked to the downregulation of Bcl-2 and the upregulation of Bax. nih.gov Another study on an antitumor 1H-indazole-3-amine derivative, compound 6o, also confirmed that its mechanism of action involved the inhibition of Bcl-2 family members. nih.gov This modulation of the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death. These consistent findings suggest that a primary mechanism of action for cytotoxic this compound derivatives would likely involve the intrinsic apoptosis pathway via regulation of Bcl-2 and Bax.
Cell Cycle Modulation (e.g., G2/M Arrest)
The cell cycle is a series of events that leads to cell division and replication. Cancer cells are characterized by uncontrolled proliferation resulting from a loss of cell cycle regulation. Compounds that can halt the cell cycle at specific checkpoints, such as the G2/M transition, can prevent cancer cells from dividing and can trigger apoptosis.
While some indazole derivatives have been shown to cause cell cycle arrest in the G0/G1 phase, the potential for G2/M arrest is a key area of investigation for anticancer agents. nih.gov Research on other heterocyclic compounds structurally related to indazoles has demonstrated the viability of this mechanism. For instance, certain benzimidazole (B57391) derivatives have been shown to arrest the cell cycle in both G1 and G2 phases. mdpi.com Furthermore, studies on other classes of small molecules have firmly linked the induction of G2/M phase cell cycle arrest to their anti-cancer effects. nih.govmdpi.comresearchgate.net Genistein, for example, induces G2/M arrest in bladder cancer cells by down-regulating key proteins like cyclin A and cyclin B1. mdpi.com Given these precedents, investigating the ability of this compound derivatives to induce G2/M arrest is a logical and promising direction for anti-cancer research.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Understanding the relationship between a molecule's chemical structure and its biological activity (SAR) is fundamental to medicinal chemistry. For indazole derivatives, SAR studies have provided critical insights into the structural features required for potent and selective interaction with various biological targets.
General SAR analyses have revealed that the 1H-indazole core is a critical pharmacophore for the inhibition of enzymes like IDO1. nih.gov Similarly, the 1H-indazole-3-amine moiety has been identified as a highly effective hinge-binding fragment for targeting tyrosine kinases. nih.gov More detailed studies have elucidated the role of specific substituents on the indazole ring. For instance, in the development of FGFR inhibitors, it was found that substitutions at the 4- and 6-positions of the indazole scaffold played a crucial role in inhibitory activity. nih.gov For CCR4 antagonists, SAR studies showed that only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org
Impact of Methyl Substituents on Biological Activity Profiles
The position and nature of substituents on the indazole ring can dramatically influence biological activity. Methyl groups, such as those in this compound, can affect a compound's potency, selectivity, and metabolic stability.
SAR studies have provided specific insights into the impact of methyl substituents. In one study of HIF-1 inhibitors, a methyl-substituted indazole derivative exhibited lower inhibitory activity than a corresponding bromo-substituted derivative, indicating that an electron-donating methyl group may be less favorable than an electron-withdrawing group at that position for that specific target. nih.gov In contrast, a study on 5-HT₂ receptor agonists found that a 1-methylindazole (B79620) analog was equipotent to its unsubstituted 1H-indazole counterpart, demonstrating that the N1-methyl group was well-tolerated. nih.gov However, the same study revealed that moving the methyl group to the N2 position resulted in an inactive compound, highlighting the critical importance of the substituent's location and its influence on the spatial arrangement of the molecule. nih.gov These findings suggest that the 1-methyl and 4-methyl groups of this compound are likely to have a significant and distinct impact on its biological activity profile, warranting detailed investigation for each specific molecular target.
In Vitro Biological Screening and Cellular Assays for Potential Activities
Cell-Based Assays for Antiproliferative Activity in Cancer Cell Lines
Derivatives of the indazole scaffold have been extensively evaluated for their antiproliferative activity against a wide array of human cancer cell lines. These in vitro studies are crucial for identifying potential anticancer agents. Various cell-based assays, such as the MTT assay, are used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Research has shown that certain indazole derivatives exhibit potent growth-inhibitory activity against numerous cancer cell lines. For example, specific compounds have demonstrated significant efficacy against breast cancer (MCF-7), lung carcinoma (A549), chronic myeloid leukemia (K562), and colon cancer (HCT-116) cell lines. nih.govrsc.orgnih.gov In some cases, the antiproliferative activity of these derivatives has been found to be more potent than established chemotherapy drugs. nih.gov The mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death), as confirmed by the upregulation of proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. rsc.org Furthermore, some derivatives have been shown to arrest the cell cycle, preventing cancer cells from dividing and proliferating. nih.gov
The table below presents a selection of research findings on the antiproliferative activity of various indazole derivatives, illustrating the potential of this chemical scaffold.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | rsc.org |
| Amide Derivative 55a | HL60 (Leukemia) | 0.0083 | nih.gov |
| Indazole-3-amine 6o | K562 (Leukemia) | 5.15 | nih.gov |
| Polysubstituted Indazole | A549 (Lung Cancer) | 0.64 - 17 | researchgate.net |
| Indazol-Pyrimidine 4f | MCF-7 (Breast Cancer) | 1.629 | nih.gov |
| Curcumin Indazole Analog 3b | WiDr (Colon Cancer) | 27.20 | japsonline.com |
Note: The data represents findings for various structurally related indazole derivatives, not specifically this compound. The table is for illustrative purposes to show the general activity of the indazole scaffold.
Assays for Antimicrobial and Antiparasitic Properties
The indazole scaffold is a versatile pharmacophore that has also been investigated for its antimicrobial and antiparasitic potential. ingentaconnect.comeurekaselect.comresearchgate.net Indazole derivatives have been synthesized and tested against various pathogens, including protozoa, bacteria, and fungi. nih.govresearchgate.net In antiprotozoal assays, certain 2H-indazole derivatives have shown potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving to be more effective than the standard drug metronidazole. nih.gov The antibacterial properties have been evaluated against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacterial strains. nih.govpnrjournal.com Some of these compounds are believed to exert their effect by inhibiting essential bacterial enzymes like DNA gyrase. nih.govpnrjournal.com Additionally, in vitro growth inhibition has been observed against pathogenic yeasts such as Candida albicans and Candida glabrata. nih.gov
Ligand Design and Rational Drug Discovery Approaches Utilizing the Indazole Scaffold
Scaffold Hopping and Molecular Hybridization Strategies
Rational drug design frequently employs strategies like scaffold hopping and molecular hybridization to discover novel compounds with improved therapeutic properties. The indazole ring is considered a "privileged scaffold" and has been successfully used in these approaches. nih.govrsc.org
Scaffold hopping involves replacing a known active core structure (scaffold) with a chemically different one while retaining similar biological activity. This technique is used to explore new chemical space, escape existing patent claims, and improve properties like potency or metabolic stability. niper.gov.in A notable example is the successful scaffold hop from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 for cancer therapy. nih.gov Similarly, indazole-based derivatives have been designed using scaffold hopping to create potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov
Molecular hybridization involves combining two or more pharmacophores into a single hybrid molecule. This can lead to compounds with dual modes of action or enhanced activity on a single target. Indazole derivatives have been designed and synthesized using this strategy to create new potential antitumor agents. nih.govnih.gov
Molecular Docking and Virtual Screening for Target Identification and Lead Optimization
Computational methods are integral to modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. Virtual screening and molecular docking are powerful tools used extensively with the indazole scaffold. longdom.org
Virtual screening involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific biological target. nih.gov This approach has been used to identify novel indazole-based inhibitors of protein kinases like FGFR1. benthamdirect.comresearchgate.net Fragment-based virtual screening has also guided the design of potent indazole derivatives as inhibitors of histone deacetylases (HDACs). nih.gov
Molecular docking predicts the preferred orientation and binding affinity of a molecule when bound to the active site of a target protein. nih.gov This provides critical insights into the structure-activity relationship (SAR), helping researchers understand how a compound interacts with its target on a molecular level. Docking studies have been performed on indazole derivatives to predict their binding modes with various targets, including cyclooxygenase (COX) enzymes and proteins implicated in renal cancer, thereby guiding the optimization of these compounds to enhance their inhibitory activity. nih.govnih.govresearchgate.net
Metabolic Stability and Prodrug Strategies for Indazole Derivatives
The therapeutic efficacy and pharmacokinetic profile of drug candidates are significantly influenced by their metabolic stability. For indazole derivatives, including compounds structurally related to this compound, understanding their metabolic fate is crucial for optimizing their pharmacological properties. The indazole nucleus, while a versatile scaffold in medicinal chemistry, can be susceptible to various metabolic transformations, primarily mediated by the cytochrome P450 (CYP) enzyme system. mdpi.com
Metabolic Pathways of Indazole Derivatives
Research into the metabolism of various indazole-containing compounds has revealed several common biotransformation pathways. These metabolic routes can influence the compound's half-life, clearance, and potential for drug-drug interactions.
Another significant metabolic pathway for certain indazole derivatives is N-dealkylation or N-deindazolation . For example, studies on piperazinyl indazole derivatives have shown that a P450-mediated N-deindazolation can be a predominant metabolic pathway. nih.gov This process involves the cleavage of the bond connecting the indazole ring to the rest of the molecule. nih.gov
Furthermore, ester hydrolysis has been observed as a major biotransformation for indazole carboxamide derivatives, often followed by further metabolic changes such as dehydrogenation and additional hydroxylations. nih.gov
The table below summarizes potential metabolic pathways for indazole derivatives, which could be relevant for this compound.
| Metabolic Reaction | Enzyme System | Potential Metabolites of this compound |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives on the benzene (B151609) ring |
| N-Demethylation | Cytochrome P450 (CYP) | 1-Methyl-1H-indazol-6-ol or 4-Methyl-1H-indazol-6-ol |
| O-Glucuronidation | UGTs | 1,4-Dimethyl-1H-indazol-6-O-glucuronide |
| O-Sulfation | SULTs | 1,4-Dimethyl-1H-indazol-6-O-sulfate |
This table presents hypothetical metabolic pathways for this compound based on known metabolic routes for other indazole derivatives.
Prodrug Strategies for Enhancing Pharmacokinetic Properties
To overcome challenges related to metabolic instability, poor solubility, or inadequate permeability, prodrug strategies have been explored for various heterocyclic compounds. For indazole derivatives like this compound, which possesses a hydroxyl group, several prodrug approaches could be envisioned to improve its drug-like properties.
The hydroxyl moiety at the 6-position of the indazole ring is a prime target for chemical modification to create prodrugs. Esterification of this hydroxyl group to form ester prodrugs is a common and effective strategy. These ester prodrugs are typically more lipophilic than the parent drug, which can enhance their absorption. Once absorbed, they are readily cleaved by esterase enzymes in the body to release the active parent compound.
Another potential prodrug approach involves the formation of phosphate (B84403) esters. Phosphate prodrugs can significantly increase the aqueous solubility of a parent compound, making them suitable for parenteral formulations. These prodrugs are converted to the active drug by the action of alkaline phosphatases.
Carbonate and carbamate (B1207046) prodrugs are also viable options for hydroxyl-containing compounds. These linkages can be designed to have varying rates of hydrolysis, allowing for modulation of the drug release profile.
The following table outlines potential prodrug strategies for this compound.
| Prodrug Linkage | Potential Advantage | Activating Enzyme |
| Ester | Improved lipophilicity and oral absorption | Esterases |
| Phosphate Ester | Increased aqueous solubility | Alkaline Phosphatases |
| Carbonate | Modulated drug release | Esterases |
| Carbamate | Enhanced stability and modulated release | Esterases/Amidases |
This table illustrates potential prodrug strategies that could be applied to this compound to improve its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
